

Application Note: Simultaneous HPLC Analysis of Optalidon Components

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Abstract

This application note presents a detailed protocol for the simultaneous determination of the active pharmaceutical ingredients (APIs) in **Optalidon**: propyphenazone, butalbital, and caffeine. A novel isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for rapid and accurate quantification of these components in pharmaceutical formulations. This method is suitable for quality control and routine analysis in research and drug development settings.

Introduction

Optalidon is a compound analgesic medication containing propyphenazone (a non-steroidal anti-inflammatory drug), butalbital (a short-to-intermediate acting barbiturate), and caffeine (a central nervous system stimulant). The synergistic action of these components provides effective relief from pain, particularly tension headaches. The accurate and simultaneous quantification of these three active ingredients is crucial for ensuring the quality, efficacy, and safety of the final drug product. This document provides a comprehensive HPLC method, including a detailed experimental protocol and expected performance data, to facilitate this analysis.

ExperimentalInstrumentation



A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector is required. Data acquisition and processing should be performed using a suitable chromatography data system.

Chemicals and Reagents

- Propyphenazone reference standard (≥99% purity)
- Butalbital reference standard (≥99% purity)
- Caffeine reference standard (≥99% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)

Chromatographic Conditions

A harmonized set of chromatographic conditions has been proposed based on a review of existing methods for the individual and combined analysis of these components.



| Parameter | Condition | |
|--------------------|--|--|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (40:60, v/v) | |
| Flow Rate | 1.2 mL/min | |
| Injection Volume | 10 μL | |
| Column Temperature | 30°C | |
| Detection | UV at 220 nm | |
| Run Time | Approximately 15 minutes | |

Preparation of Standard Solutions

Stock Solutions (1000 μ g/mL): Accurately weigh and dissolve 25 mg of each reference standard (propyphenazone, butalbital, and caffeine) in 25 mL of methanol in separate volumetric flasks.

Working Standard Solution: Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase to obtain a final concentration of 50 μ g/mL for propyphenazone, 25 μ g/mL for butalbital, and 25 μ g/mL for caffeine.

Preparation of Sample Solutions

- Weigh and finely powder a representative number of **Optalidon** tablets.
- Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
- Allow the solution to cool to room temperature and then dilute to the mark with methanol.



- Filter the solution through a $0.45~\mu m$ syringe filter, discarding the first few milliliters of the filtrate.
- Dilute an appropriate volume of the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

Method Validation Summary

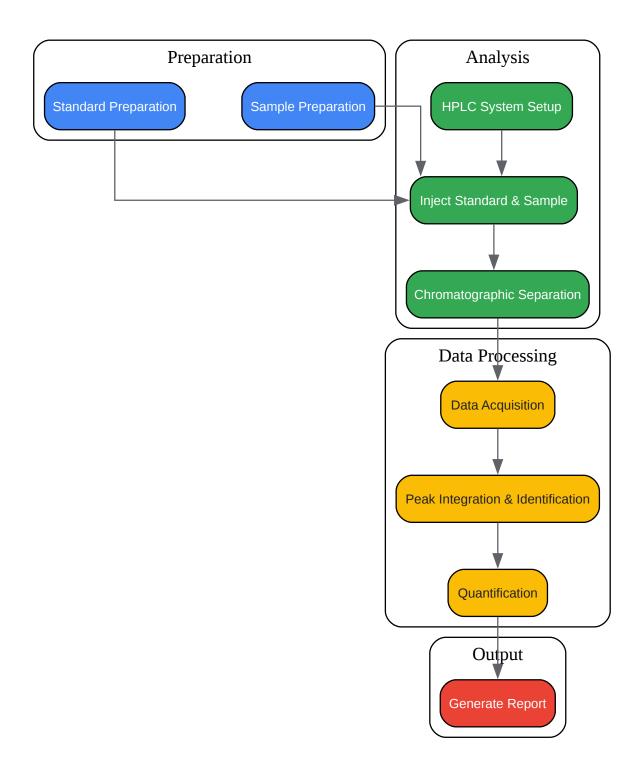
The proposed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics based on published data for similar analyses.[1][2][3]

| Parameter | Propyphenazone | Butalbital | Caffeine |
|------------------------------|----------------|--------------|--------------|
| Linearity Range (μg/mL) | 5 - 100 | 2.5 - 50 | 2.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 | < 2.0 | < 2.0 |
| LOD (μg/mL) | ~ 0.1 | ~ 0.2 | ~ 0.1 |
| LOQ (μg/mL) | ~ 0.3 | ~ 0.6 | ~ 0.3 |

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.





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Caption: Experimental workflow for the HPLC analysis of **Optalidon** components.

Conclusion



The described RP-HPLC method provides a reliable and efficient approach for the simultaneous quantification of propyphenazone, butalbital, and caffeine in pharmaceutical formulations. The method is simple, accurate, and precise, making it a valuable tool for quality control and research purposes in the pharmaceutical industry. The provided protocol and expected validation parameters offer a solid foundation for the implementation of this method in a laboratory setting.

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References

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